2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide
CAS No.: 131418-12-7
Cat. No.: VC8229338
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131418-12-7 |
---|---|
Molecular Formula | C9H7ClN2O |
Molecular Weight | 194.62 g/mol |
IUPAC Name | 2-chloro-N-prop-2-ynylpyridine-4-carboxamide |
Standard InChI | InChI=1S/C9H7ClN2O/c1-2-4-12-9(13)7-3-5-11-8(10)6-7/h1,3,5-6H,4H2,(H,12,13) |
Standard InChI Key | JLLBOQOLGHGVQD-UHFFFAOYSA-N |
SMILES | C#CCNC(=O)C1=CC(=NC=C1)Cl |
Canonical SMILES | C#CCNC(=O)C1=CC(=NC=C1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-chloro-N-(2-propynyl)isonicotinamide, reflects its substitution pattern: a pyridine ring substituted with chlorine at position 2, a carboxamide group at position 4, and a propargyl group attached to the amide nitrogen . The SMILES notation C#CCNC(=O)c1ccnc(c1)Cl and InChI key JLLBOQOLGHGVQD-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .
Physicochemical Characteristics
Key properties include:
Property | Value |
---|---|
Molecular Formula | C₉H₇ClN₂O |
Molecular Weight | 194.62 g/mol |
CAS Number | 131418-12-7 |
SMILES | C#CCNC(=O)c1ccnc(c1)Cl |
InChI Key | JLLBOQOLGHGVQD-UHFFFAOYSA-N |
The propargyl group introduces sp-hybridized carbons, enhancing reactivity toward azide-alkyne cycloadditions (e.g., Click chemistry), while the chloro and carboxamide groups contribute to hydrogen bonding and hydrophobic interactions .
Synthesis and Optimization
Challenges and Solutions
-
Steric Hindrance: The propargyl group’s linear geometry may hinder amide bond formation. Strategies include using excess coupling reagents or elevated temperatures .
-
Purification: Column chromatography with gradients of ethyl acetate and pentane has proven effective for isolating analogous compounds .
Biological Activity and Mechanisms
Anticancer Applications
Compounds with pyridine cores and alkyne functionalities show promise in disrupting cancer cell proliferation. For instance, LEI-401, a pyrimidine-4-carboxamide derivative, inhibits lysophosphatidic acid receptors, reducing tumor growth in preclinical models . The propargyl group in 2-chloro-N-(prop-2-yn-1-yl)pyridine-4-carboxamide may similarly facilitate covalent binding to oncogenic targets.
Comparative Analysis with Structural Analogs
A comparison with related compounds highlights its uniqueness:
Compound Name | Molecular Formula | Key Structural Differences |
---|---|---|
2-Chloro-N-(cyanomethyl)pyridine-4-carboxamide | C₈H₆ClN₃O | Cyanomethyl group replaces propargyl |
2-Chloro-4-aminopyridine | C₅H₅ClN₂ | Lacks carboxamide and propargyl |
The propargyl group in the target compound enables Click chemistry applications absent in analogs, broadening its utility in bioconjugation and probe development .
Applications in Drug Discovery
Targeted Drug Delivery
The alkyne moiety allows conjugation with azide-functionalized antibodies or nanoparticles, enabling precision delivery to diseased tissues. For example, propargyl-containing compounds have been used in antibody-drug conjugates (ADCs) to minimize off-target effects .
Enzyme Inhibition Studies
Molecular docking simulations suggest that the chloro and carboxamide groups interact with catalytic residues of kinases and proteases, positioning this compound as a scaffold for inhibitor design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume